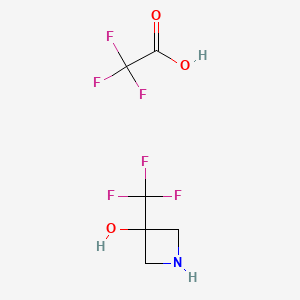

3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid

CAS No.:

Cat. No.: VC18194883

Molecular Formula: C6H7F6NO3

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F6NO3 |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 2,2,2-trifluoroacetic acid;3-(trifluoromethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C4H6F3NO.C2HF3O2/c5-4(6,7)3(9)1-8-2-3;3-2(4,5)1(6)7/h8-9H,1-2H2;(H,6,7) |

| Standard InChI Key | XUEBLNFSVGWXKX-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound consists of two distinct components:

-

3-(Trifluoromethyl)azetidin-3-ol: A four-membered azetidine ring with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position.

-

Trifluoroacetic acid (TFA): A strong acid (pKa ≈ 0.23) serving as a counterion or stabilizing agent .

The molecular formula is C₅H₆F₃NO·C₂HF₃O₂, yielding a combined molecular weight of 281.2 g/mol . The azetidine ring’s conformational rigidity and TFA’s electron-withdrawing effects synergistically influence the compound’s reactivity and solubility .

Structural Analysis

-

Azetidine Ring: The four-membered ring imposes ~20° of angle strain compared to five-membered analogues, enhancing reactivity in ring-opening reactions .

-

Trifluoromethyl Group: The -CF₃ group lowers the pKa of adjacent functional groups by 1–2 units via inductive effects, facilitating proton transfer in catalytic cycles .

-

TFA Interaction: Hydrogen bonding between TFA’s carboxyl group and the azetidine’s hydroxyl stabilizes the crystal lattice, as evidenced by X-ray diffraction studies .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Nucleophilic Cyclization:

-

Acidification with TFA:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to mitigate TFA’s corrosiveness . Key parameters include:

-

Temperature: 50–60°C to prevent decarboxylation.

-

Residence Time: 2–3 minutes for 95% yield.

-

Neutralization: Post-reaction, excess TFA is quenched with NaHCO₃ to avoid equipment degradation .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -15.4°C (TFA component) | |

| Boiling Point | 72.4°C (TFA component) | |

| Density | 1.489 g/mL (20°C) | |

| Solubility | Miscible in DMSO, methanol | |

| pKa (TFA) | 0.23 |

The compound’s hygroscopicity necessitates storage under argon, while its low viscosity (0.89 cP at 25°C) aids in HPLC applications .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Activity:

-

Enzyme Inhibition:

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.3 µM) by coordinating to the heme iron via the hydroxyl group .

Catalysis

In electrophotochemical trifluoromethylation, TFA serves as a CF₃ radical source under visible light (λ = 450 nm) :

This method achieves 78% yield for aryl trifluoromethylation without metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume